molecular formula C9H15NO7 B1259525 5-acetamido-3,5-dideoxy-L-arabino-hept-2-ulopyranosonic acid

5-acetamido-3,5-dideoxy-L-arabino-hept-2-ulopyranosonic acid

Cat. No. B1259525
M. Wt: 249.22 g/mol
InChI Key: VOYHUNWCVBZVQT-CRNPJGAVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-acetamido-3,5-dideoxy-L-arabino-hept-2-ulopyranosonic acid is the ketoaldonic acid derivative that is N-acetylneuraminic acid after formal dehydroxylation and subsequent removal of C-8 and C-9. It derives from a N-acetylneuraminic acid.

Scientific Research Applications

Inhibitory Activity Against Sialidase from Influenza Virus

5-Acetamido-3,5-dideoxy-L-arabino-hept-2-ulopyranosonic acid and its derivatives have shown significant inhibitory activity against sialidase from the Influenza virus. One compound, in particular, demonstrated considerable effectiveness, highlighting the potential of these compounds in antiviral applications (Driguez, Barrère, Quash, & Doutheau, 1994).

Synthesis of Shorter Carbon-Chain Analogs of N-Acetylneuraminic Acid

Research has been conducted on the synthesis of various derivatives and analogs of 5-acetamido-3,5-dideoxy-L-arabino-hept-2-ulopyranosonic acid, which are shorter carbon-chain analogs of N-acetylneuraminic acid. These compounds have potential applications in the study of complex carbohydrates and their roles in biological systems (Hasegawa, Ito, Ishida, & Kiso, 1989).

Labeling of Cell Surface Sialoglycoproteins

This compound has been utilized in the selective radioactive labeling of cell surface sialoglycoproteins. By inducing specific oxidative cleavage of sialic acids and subsequent reduction, it enables the study of cell surface sialic acid-containing glycoproteins, which is crucial in understanding cellular interactions and functions (Gahmberg & Andersson, 1977).

Role in Biosynthesis of Sialic Acid

The compound is also relevant in the biosynthesis of sialic acid, a key element in cell–cell interaction. It appears as a derivative in the systematic naming of sialic acid, indicating its importance in the study of glycoconjugates and their role in biological systems (Kim, 2020).

Cytotoxic Activity

In addition, some derivatives of this compound have been synthesized and evaluated for their cytotoxic activity, specifically against leukemia cells. This research could lead to potential therapeutic applications in cancer treatment (Hadfield, Cunningham, & Sartorelli, 1979).

properties

Product Name

5-acetamido-3,5-dideoxy-L-arabino-hept-2-ulopyranosonic acid

Molecular Formula

C9H15NO7

Molecular Weight

249.22 g/mol

IUPAC Name

(4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-(hydroxymethyl)oxane-2-carboxylic acid

InChI

InChI=1S/C9H15NO7/c1-4(12)10-7-5(13)2-9(16,8(14)15)17-6(7)3-11/h5-7,11,13,16H,2-3H2,1H3,(H,10,12)(H,14,15)/t5-,6-,7+,9?/m0/s1

InChI Key

VOYHUNWCVBZVQT-CRNPJGAVSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](CC(O[C@H]1CO)(C(=O)O)O)O

Canonical SMILES

CC(=O)NC1C(CC(OC1CO)(C(=O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-acetamido-3,5-dideoxy-L-arabino-hept-2-ulopyranosonic acid
Reactant of Route 2
5-acetamido-3,5-dideoxy-L-arabino-hept-2-ulopyranosonic acid
Reactant of Route 3
5-acetamido-3,5-dideoxy-L-arabino-hept-2-ulopyranosonic acid
Reactant of Route 4
5-acetamido-3,5-dideoxy-L-arabino-hept-2-ulopyranosonic acid
Reactant of Route 5
5-acetamido-3,5-dideoxy-L-arabino-hept-2-ulopyranosonic acid
Reactant of Route 6
5-acetamido-3,5-dideoxy-L-arabino-hept-2-ulopyranosonic acid

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